5-ethyl-1,3-benzothiazol-2-amine
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Overview
Description
5-ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused to a thiazole ring, with an ethyl group at the 5-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with ethyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a solvent like ethanol .
Another approach involves the cyclization of 2-aminobenzenethiol with ethyl isothiocyanate. This reaction can be carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran; temperature0°C to room temperature.
Substitution: Alkyl halides, acyl chlorides; solventdichloromethane or ethanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-ethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.
5-nitro-1,3-benzothiazol-2-amine: Contains a nitro group at the 5-position, which significantly alters its chemical properties and biological activity.
2-aminobenzothiazole: Lacks the ethyl group, making it a simpler structure with different reactivity.
Uniqueness
5-ethyl-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain molecular targets and improve its biological activity compared to similar compounds .
Properties
CAS No. |
90382-08-4 |
---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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